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Compound of Interest

Compound Name: Chitinovorin A

Cat. No.: B15565868 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the available spectroscopic data for

Chitinovorin A, a novel β-lactam antibiotic. The information presented herein is crucial for

researchers involved in natural product synthesis, antibiotic development, and structural

biology.

Introduction
Chitinovorin A is a member of the chitinovorin family of antibiotics, which are produced by the

bacterium Flavobacterium chitinovorum. These compounds are of significant interest due to

their unique structural features and potential as antimicrobial agents. The isolation and initial

characterization of Chitinovorins A, B, and C were first reported by Shoji et al. in 1984.

Chitinovorin A is a complex molecule belonging to the class of β-lactam antibiotics.

Chemical Structure and Properties
Molecular Formula: C₂₆H₄₁N₉O₁₁S

IUPAC Name: (6R,7R)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-3-[[(3R,4S)-4-[[(2S)-2-

aminopropanoyl]amino]-7-(diaminomethylideneamino)-3-hydroxyheptanoyl]oxymethyl]-7-

formamido-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[1]
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At present, detailed, publicly available ¹H NMR and comprehensive mass spectrometry data

specifically for Chitinovorin A are limited. The primary reference for the chitinovorin family of

compounds focuses on the isolation and structural elucidation, with some specific data

provided for related analogs like Chitinovorin D.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While the complete ¹H and ¹³C NMR data for Chitinovorin A are not readily available in public

databases, analysis of the structurally similar Chitinovorin D provides valuable insights.

Chitinovorin D shares the same 7β-side chain as Chitinovorin A. The ¹³C NMR data for

Chitinovorin D, recorded in D₂O with acetonitrile as an internal reference (δ=1.7 ppm), confirms

the presence of a 7α-formylaminocephem nucleus.[1]

Table 1: Key Structural Moieties of Chitinovorins and Expected NMR Signals

Structural Moiety
Expected ¹H NMR Signals
(ppm)

Expected ¹³C NMR Signals
(ppm)

β-Lactam Core 4.5 - 6.0
40 - 70 (C-6, C-7), 160 - 175

(C=O)

Amino Acid Residues 1.0 - 4.5 (α-H, side chains)
170 - 180 (C=O), 50 - 60 (α-C),

15 - 40 (side chains)

Formyl Group ~8.0 (singlet) ~160

Guanidino Group 7.0 - 8.0 (broad) ~157

Note: The chemical shifts are approximate and can vary depending on the solvent and other

experimental conditions.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental

composition of complex natural products like Chitinovorin A.

Table 2: Mass Spectrometry Data for Chitinovorin A
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Parameter Value

Molecular Formula C₂₆H₄₁N₉O₁₁S

Monoisotopic Mass 687.2646 g/mol

Ionization Mode
Electrospray Ionization (ESI) is typically used for

such molecules.

Expected [M+H]⁺ 688.2725 m/z

Expected [M-H]⁻ 686.2569 m/z

Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for Chitinovorin A are

not explicitly available. However, based on standard practices for the characterization of novel

natural products, the following methodologies are recommended.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve a pure sample of Chitinovorin A (1-5 mg) in a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical and

should be based on the solubility of the compound.

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a

cryoprobe is recommended to achieve optimal resolution and sensitivity for this complex

molecule.

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

Solvent suppression techniques may be necessary if residual solvent signals obscure

important resonances.
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¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Due to the low natural abundance of ¹³C, a larger number of scans and a longer

acquisition time will be required compared to ¹H NMR.

2D NMR Experiments: To fully elucidate the structure, a suite of 2D NMR experiments should

be performed, including:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons, which is crucial for assembling the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons and aid in stereochemical assignments.

High-Resolution Mass Spectrometry (HRMS) Protocol
Sample Preparation: Prepare a dilute solution of Chitinovorin A (e.g., 1-10 µg/mL) in a

solvent compatible with electrospray ionization, such as a mixture of water and acetonitrile or

methanol, often with a small amount of formic acid (for positive ion mode) or ammonium

hydroxide (for negative ion mode) to promote ionization.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap instrument, coupled with a liquid chromatography system (LC-HRMS) is ideal.

Data Acquisition:

Infuse the sample directly or inject it through the LC system.

Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺)

and deprotonated ([M-H]⁻) molecular ions.
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Perform tandem mass spectrometry (MS/MS) on the molecular ions to obtain

fragmentation patterns, which can provide valuable structural information.

Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the isolation and structural elucidation of

a novel natural product like Chitinovorin A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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